3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride
Overview
Description
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a chlorine atom, a methylsulfanyl group, and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-(methylsulfanyl)benzenesulfonyl chloride: This method involves the chlorination of 4-(methylsulfanyl)benzenesulfonyl chloride using chlorine gas in the presence of a suitable catalyst.
Direct Sulfonation: Another method involves the direct sulfonation of 3-chloro-4-(methylsulfanyl)benzene using chlorosulfonic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any by-products or impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or sulfonic acid.
Substitution: Substitution reactions can occur at the chlorine or methylsulfanyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions depend on the specific nucleophile and reaction type.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Sulfonamides and sulfonic acids.
Substitution Products: Different halogenated and alkylated derivatives.
Scientific Research Applications
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic acids.
Biology: The compound is used in the study of enzyme inhibitors and as a tool in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or sulfonic acids, which can then participate in further chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-(methylsulfanyl)benzoic acid: This compound differs by having a carboxylic acid group instead of a sulfonyl chloride group.
3-Chloro-4-methylbenzenesulfonyl chloride: This compound has a methyl group instead of a methylsulfanyl group.
Properties
IUPAC Name |
3-chloro-4-methylsulfanylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S2/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZBNKRNIIFPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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